5-(Bromomethyl)-6-iodo-1,3-benzodioxole
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Overview
Description
5-(Bromomethyl)-6-iodo-1,3-benzodioxole is an organic compound that features both bromine and iodine atoms attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole typically involves the bromination and iodination of a benzodioxole precursor. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-6-iodo-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(Bromomethyl)-6-iodo-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-fluorescein: A multifunctional dye used in biological experiments.
Benzyl Bromide: An organic compound with similar bromomethyl functionality.
5-Bromoindole Derivatives: Compounds with similar bromine substitution patterns used in medicinal chemistry.
Uniqueness
5-(Bromomethyl)-6-iodo-1,3-benzodioxole is unique due to the presence of both bromine and iodine atoms on the benzodioxole ring, which imparts distinct reactivity and potential for diverse applications. Its dual halogenation allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(bromomethyl)-6-iodo-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDLFDFGPIQUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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